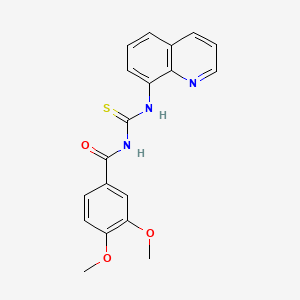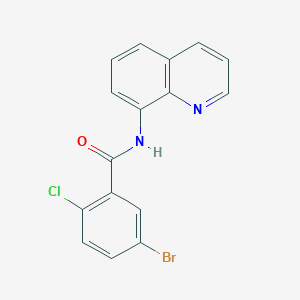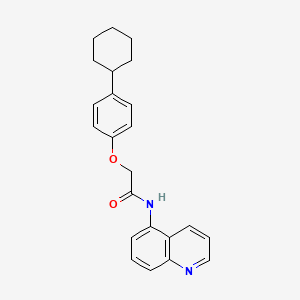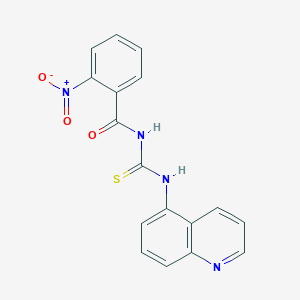
3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide
Overview
Description
3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a quinoline moiety, which is a nitrogen-containing heterocyclic compound, and a benzamide structure with methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 8-aminoquinoline to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound can be used to study the interactions between quinoline derivatives and biological targets, such as enzymes and receptors.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(quinolin-8-yl)benzamide: Lacks the carbamothioyl group but has similar structural features.
N-(quinolin-8-yl)benzamide: Lacks the methoxy groups and the carbamothioyl group.
3,4-dimethoxybenzamide: Lacks the quinoline moiety and the carbamothioyl group.
Uniqueness
3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide is unique due to the presence of both the quinoline moiety and the carbamothioyl group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3,4-dimethoxy-N-(quinolin-8-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-9-8-13(11-16(15)25-2)18(23)22-19(26)21-14-7-3-5-12-6-4-10-20-17(12)14/h3-11H,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBRSBGIXGACDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3498272.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3498280.png)
![2-FLUORO-N-[2-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B3498286.png)

![2-(2-chlorophenoxy)-N-[3-chloro-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B3498289.png)

![5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3498312.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B3498317.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B3498324.png)
![2-chloro-4-methyl-N-[({2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3498327.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]propanamide](/img/structure/B3498331.png)

![N-[[2-methoxy-5-(2-oxochromen-3-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B3498368.png)
![N-[({4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3498370.png)
